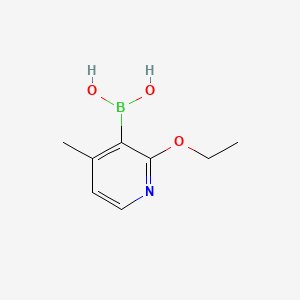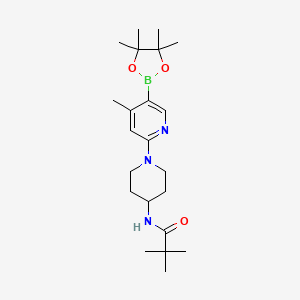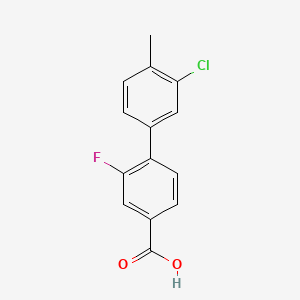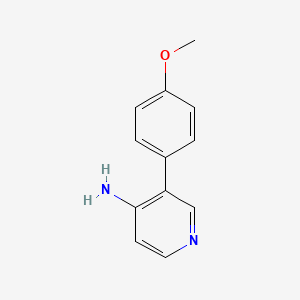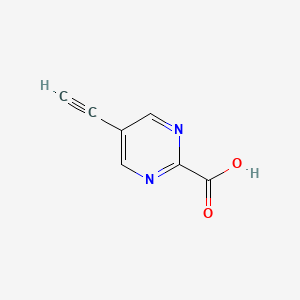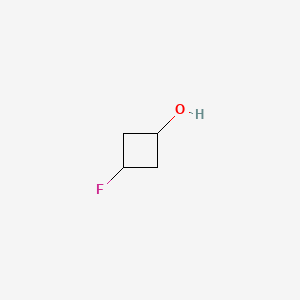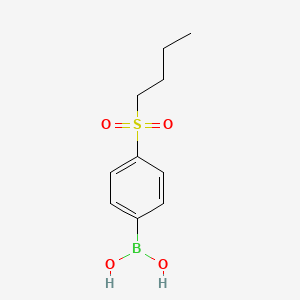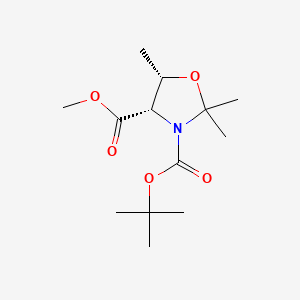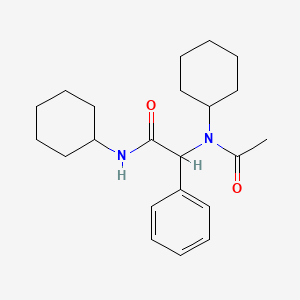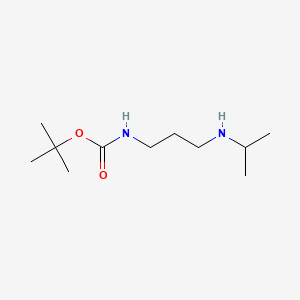
1-(Boc-amino)-3-(isopropylamino)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Boc-amino)-3-(isopropylamino)propane is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
The synthesis of 1-(Boc-amino)-3-(isopropylamino)propane typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Alkylation: The Boc-protected amine is then alkylated with isopropylamine under suitable conditions to yield the final product.
The reaction conditions often involve the use of organic solvents like dichloromethane and may require temperature control to optimize yield and purity .
Chemical Reactions Analysis
1-(Boc-amino)-3-(isopropylamino)propane undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. .
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.
Oxidation and Reduction: While the Boc group provides stability, the free amine (after deprotection) can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include TFA for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Boc-amino)-3-(isopropylamino)propane has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc group protects the amino group during chain elongation
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of functional groups
Biological Studies: It is employed in studies involving enzyme-substrate interactions and protein modifications
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-3-(isopropylamino)propane primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating reactions such as peptide bond formation .
Comparison with Similar Compounds
1-(Boc-amino)-3-(isopropylamino)propane can be compared with other Boc-protected amines, such as:
1-(Boc-amino)cyclopropanecarboxylic acid: Similar in its use of the Boc group for protection, but differs in its structure and specific applications
1-(Boc-amino)butane: Another Boc-protected amine used in peptide synthesis, with a different alkyl chain length
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability profiles compared to other Boc-protected amines .
Properties
IUPAC Name |
tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)12-7-6-8-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFZEOKALAZPET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



